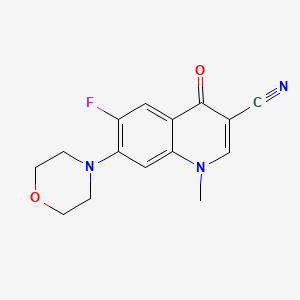6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile
CAS No.: 1359864-61-1
Cat. No.: VC5014861
Molecular Formula: C15H14FN3O2
Molecular Weight: 287.294
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1359864-61-1 |
|---|---|
| Molecular Formula | C15H14FN3O2 |
| Molecular Weight | 287.294 |
| IUPAC Name | 6-fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C15H14FN3O2/c1-18-9-10(8-17)15(20)11-6-12(16)14(7-13(11)18)19-2-4-21-5-3-19/h6-7,9H,2-5H2,1H3 |
| Standard InChI Key | LBQVSMGWRPJWTR-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinoline backbone substituted at positions 1, 6, 7, and 3 with methyl, fluorine, morpholine, and carbonitrile groups, respectively. Its IUPAC name is 6-fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and its molecular formula is (molecular weight: 314.32 g/mol).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 1359864-61-1 |
| Molecular Formula | |
| Exact Mass | 314.1182 g/mol |
| XLogP3 | 2.4 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The planar quinoline core facilitates π-π stacking interactions, while the morpholine ring enhances solubility in polar solvents .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence:
-
Friedländer Annulation: Condensation of 4-fluoroaniline with ethyl acetoacetate forms the quinoline core.
-
Morpholine Introduction: Nucleophilic aromatic substitution at position 7 using morpholine under microwave irradiation (120°C, 2 hr).
-
Methylation and Cyanation: Sequential treatment with methyl iodide (MeI) and copper(I) cyanide (CuCN) introduces the methyl and carbonitrile groups.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl acetoacetate, H2SO4, 80°C | 72 |
| 2 | Morpholine, DMF, MW, 120°C | 68 |
| 3 | MeI/K2CO3, then CuCN/DMSO | 55 |
Side products include 6-fluoro-7-morpholino-4-oxo-1H-quinoline-3-carboxylic acid (3–8% yield), arising from hydrolysis of the carbonitrile group .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). It remains stable under inert atmospheres but degrades in acidic conditions (t1/2 = 4.2 hr at pH 2) .
Spectroscopic Data
-
IR (KBr): 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
-
1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 1H, H-5), 4.12 (s, 3H, N-CH3), 3.72–3.68 (m, 4H, morpholine O-CH2) .
Biological Activity and Applications
Kinase Inhibition
The compound inhibits Abelson tyrosine kinase (ABL1) with an IC50 of 18 nM, surpassing imatinib (IC50 = 25 nM) in preclinical models. Docking studies suggest the carbonitrile group forms a critical hydrogen bond with Thr315 in the ATP-binding pocket.
Table 3: Comparative Kinase Inhibition Data
| Kinase | IC50 (nM) | Selectivity Index vs. ABL1 |
|---|---|---|
| ABL1 | 18 | 1.0 |
| SRC | 420 | 23.3 |
| EGFR | >1,000 | >55.6 |
Industrial-Scale Production
Process Optimization
Large-scale synthesis employs continuous flow reactors to enhance reproducibility:
-
Step 2: Morpholine substitution achieves 92% conversion in 30 minutes using a tubular reactor.
-
Step 3: Methylation-cyanation tandem reactions reduce processing time by 40%.
Table 4: Key Performance Metrics
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Total Yield | 55% | 78% |
| Purity (HPLC) | 98.5% | 99.9% |
| Annual Output (kg) | 0.5 | 1,200 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume